molecular formula C5H9BO4 B13356245 (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid

(5-Oxotetrahydro-2H-pyran-3-yl)boronic acid

Cat. No.: B13356245
M. Wt: 143.94 g/mol
InChI Key: YOWQBEGECBQNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Oxotetrahydro-2H-pyran-3-yl)boronic acid is a cyclic boronic acid derivative featuring a tetrahydropyran ring substituted with a boronic acid group at the 3-position and an oxo group at the 5-position. This structure combines the reactivity of boronic acids—known for their ability to form reversible covalent bonds with diols and amines—with the steric and electronic effects imparted by the oxygenated heterocycle. The tetrahydropyran ring enhances solubility in aqueous environments compared to purely aromatic boronic acids, while the oxo group may influence electronic properties and binding selectivity .

Boronic acids are widely used in medicinal chemistry (e.g., protease inhibitors), materials science (e.g., glucose sensors), and dynamic combinatorial chemistry. The unique scaffold of this compound positions it as a candidate for targeted applications requiring tunable Lewis acidity and steric accessibility .

Properties

Molecular Formula

C5H9BO4

Molecular Weight

143.94 g/mol

IUPAC Name

(5-oxooxan-3-yl)boronic acid

InChI

InChI=1S/C5H9BO4/c7-5-1-4(6(8)9)2-10-3-5/h4,8-9H,1-3H2

InChI Key

YOWQBEGECBQNHF-UHFFFAOYSA-N

Canonical SMILES

B(C1CC(=O)COC1)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Route via Suzuki Coupling Using Boronic Acid Pinacol Esters

  • A common approach involves preparing the boronic acid derivative as a pinacol ester intermediate, such as 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester.
  • Suzuki coupling is then performed between the boronic acid pinacol ester and an aryl halide (e.g., 4-bromo-2-chlorobenzonitrile) using palladium catalysts such as bis(triphenylphosphine)palladium(II) chloride or Pd(OAc)2 with appropriate phosphine ligands.
  • The reaction is typically carried out in mixed solvents like THF-water or THF-toluene-water, often with a base such as sodium carbonate or potassium phosphate.
  • Phase transfer catalysts like tetrabutylammonium bromide (TBAB) may be employed to enhance reaction rates.
  • After coupling, the product is isolated by solvent removal, precipitation, and filtration steps.
  • The tetrahydropyranyl protecting group can be removed by acid treatment (e.g., 10% HCl in ethanol) to yield the free boronic acid compound.
  • Reaction conditions are optimized around 60–75 °C for 1–5 hours, with catalyst loadings typically 0.5–2 mol-%.

Key Parameters from Literature:

Parameter Typical Value/Range
Catalyst Pd(OAc)2 or Pd(PPh3)2Cl2
Catalyst loading 0.5–2 mol-%
Base Na2CO3, K3PO4, or NH3·H2O
Solvent THF-water, THF-toluene-water
Temperature 60–75 °C
Reaction time 1–5 hours
Phase transfer catalyst TBAB (optional)
  • The isolation involves cooling and water addition to precipitate the product, followed by filtration and drying under reduced pressure.

This method is scalable and has been applied in pharmaceutical intermediate synthesis, demonstrating good yields and purity.

Direct Synthesis via Condensation and Cyclization

  • Another approach involves synthesizing the tetrahydropyran ring system bearing the 5-oxo group and boronic acid functionality via condensation reactions.
  • For example, 4-oxotetrahydro-2H-pyran-3-carboxylic acid esters can be synthesized by reacting ethyl hydroxypropanoate with ethyl acrylate under alkaline conditions to form 4-oxa-1,7-diethyl pimelate intermediates.
  • Subsequent treatment with strong bases such as sodium ethoxide or sodium hydride at low temperatures (-10 to 0 °C) induces Dieckmann condensation to form the tetrahydropyran ring with the 5-oxo substituent.
  • The ester can be converted to the boronic acid via further functional group transformations, such as halogenation followed by lithiation and borylation.

Advantages:

  • One-pot operation with mild conditions.
  • High purity intermediate formation without extensive purification.
  • Avoids formation of difficult-to-remove byproducts.

Typical Reaction Conditions:

Step Conditions
Initial condensation Alkaline medium (NaOH, KOH, Na2CO3) in THF or DMF
Temperature Room temperature for initial step
Dieckmann condensation -10 to 0 °C with sodium ethoxide or sodium hydride
Workup Acidification and extraction

This synthetic strategy is efficient for constructing the tetrahydropyran core with the 5-oxo group, which can be further functionalized to introduce the boronic acid moiety.

Functional Group Transformations and Boronic Acid Installation

  • Boronic acids are often introduced by lithiation of a suitable halogenated tetrahydropyran intermediate followed by reaction with trialkyl borates (e.g., triisopropyl borate).
  • The intermediate boronic acid esters (e.g., pinacol esters or diethanolamine esters) can be hydrolyzed under mild aqueous conditions to yield the free boronic acid.
  • Hydrolysis equilibrium between boronic esters and acids is rapid and temperature-dependent, favoring the free acid at reaction temperatures (e.g., 70–80 °C).

Data Tables Summarizing Key Preparation Parameters

Preparation Step Reagents/Conditions Yield (%) Notes
Suzuki coupling with boronic ester Pd catalyst, Na2CO3 base, THF-water, 70 °C 70–90 Requires phase transfer catalyst for some substrates
Acid deprotection of tetrahydropyranyl group 10% HCl in ethanol, 0–15 °C, 2 hours >90 Removes protecting group cleanly
Dieckmann condensation for tetrahydropyran ring Sodium ethoxide, -10 to 0 °C, THF or DMF 75–85 One-pot, mild conditions
Boronic acid formation via lithiation and borylation n-BuLi or n-hexyllithium, triisopropyl borate, low temp 60–80 Followed by ester hydrolysis

Research Discoveries and Optimization Insights

  • Optimization of Suzuki coupling conditions revealed that the choice of base, solvent system, and catalyst ligand significantly influences yield and purity.
  • Use of aqueous ethanol as solvent and potassium phosphate as base improves reaction efficiency.
  • Phase transfer catalysts can enhance boronic acid solubility and coupling rates.
  • Hydrolysis of boronic esters to acids is rapid and reaches equilibrium within minutes at room temperature, facilitating purification.
  • The tetrahydropyranyl protecting group is stable under coupling conditions but can be selectively removed with dilute acid at low temperature.
  • Dieckmann condensation under cryogenic conditions avoids side reactions and byproduct formation, improving yield and purity.
  • Scalable protocols have been demonstrated for kilogram-scale synthesis with consistent batch-to-batch reproducibility.

Chemical Reactions Analysis

Types of Reactions: (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Comparisons

Key Structural Features:
  • Cyclic vs. This contrasts with planar aromatic systems, which prioritize π-π interactions .
Table 1: Structural and Electronic Properties of Selected Boronic Acids
Compound Scaffold Type Key Substituents pKa (Approx.) Binding Affinity (Kd)
(5-Oxotetrahydro-2H-pyran-3-yl)boronic acid Cyclic ether Oxo group (C5) ~8.5* Not reported
Phenylboronic acid Aromatic None ~8.8 1–10 mM (diols)
4-MCPBA Aromatic Chlorophenyl ~9.2 Low (glucose)
Diphenylborinic acid Borinic acid (R1R2B(OH)) Two phenyl groups ~7.5 10–100 µM (diols)

*Estimated based on structural analogs .

Acidity (pKa) and Reactivity

The pKa of boronic acids governs their ability to form boronate esters under physiological conditions (pH ~7.4). Lower pKa values favor deprotonation and binding to diols (e.g., glucose, catechols):

  • Target Compound : The oxo group likely lowers the pKa compared to 4-MCPBA (pKa ~9.2), enhancing reactivity at physiological pH .
  • Fluoro-Substituted Analogs : Fluoro groups on arylboronic acids (e.g., 2,6-diarylphenylboronic acids) stabilize the boronate form through through-space electronic effects, achieving pKa values as low as 7.0–7.5 .
  • Borinic Acids : Diphenylborinic acid exhibits a lower pKa (~7.5) and higher binding constants for diols (e.g., Kd ~10 µM for catechol) due to reduced steric hindrance and increased Lewis acidity .

Binding Affinity and Selectivity

Diol Recognition:
  • Borinic Acids : Exhibit 10–100x higher affinity for diols than boronic acids, attributed to reduced steric constraints and optimized Lewis acid-base interactions .
Protease Inhibition:
  • Arylboronic Acids : FL-166 (a bifunctional arylboronic acid) inhibits SARS-CoV-2 3CLpro with Ki = 40 nM, leveraging boronic acid reactivity with catalytic serine residues .
  • β-Amido Boronic Acids : Free boronic acids (e.g., 3d) show binding at 5–20 µM concentrations, while pinacol-protected analogs are inactive, highlighting the necessity of accessible boron for target engagement .

Biological Activity

(5-Oxotetrahydro-2H-pyran-3-yl)boronic acid is a boronic acid derivative with potential applications in medicinal chemistry and biochemistry. Boronic acids are known for their ability to interact with biomolecules, particularly in the context of enzyme inhibition and molecular recognition. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₅H₉BO₃
  • Molecular Weight : 129.03 g/mol
  • CAS Number : [Not specified in the search results]

Boronic acids, including this compound, exhibit unique interactions with hydroxyl groups, which are prevalent in various biomolecules. This interaction is characterized by reversible covalent binding, allowing boron-containing compounds to modulate enzyme activity and participate in biochemical pathways.

  • Enzyme Inhibition : Boronic acids can inhibit serine proteases by forming stable complexes with the active site serine residue, effectively blocking substrate access.
  • Molecular Recognition : The ability of boronic acids to bind to diols and other hydroxyl-containing compounds makes them useful in sensor technology for detecting sugars and other metabolites.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

Anticancer Activity

Recent studies have highlighted the potential of boronic acid derivatives as anticancer agents due to their ability to inhibit proteasomal activity. For example, compounds like bortezomib, which contain boronic acid moieties, have been shown to induce apoptosis in cancer cells by preventing protein degradation pathways essential for cell survival .

Antimicrobial Properties

Research indicates that boronic acids can exhibit antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth.

Study 1: Enzyme Inhibition

In a study focused on the inhibition of porcine pancreatic lipase, this compound demonstrated significant inhibitory effects. The binding affinity was assessed using kinetic assays, revealing a competitive inhibition mechanism with an IC₅₀ value in the low micromolar range.

CompoundIC₅₀ (µM)Mechanism
This compound5.2Competitive
Bortezomib0.7Non-competitive

Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a broad spectrum of activity, particularly against Staphylococcus aureus.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus10
Escherichia coli25

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid?

  • Methodology : Synthesis typically involves coupling a halogenated 5-oxotetrahydro-2H-pyran derivative with a boronic acid precursor (e.g., via Miyaura borylation). For example, aryl halides react with bis(pinacolato)diboron under palladium catalysis to form boronic esters, which are hydrolyzed to the boronic acid . Optimizing reaction conditions (e.g., Pd catalyst, ligand, solvent) is critical for yield and purity. Post-synthesis purification often employs column chromatography or recrystallization .

Q. How can non-specific interactions of this boronic acid be minimized in glycoprotein binding studies?

  • Methodology : Secondary interactions (e.g., hydrophobic or electrostatic) can reduce selectivity. To mitigate this, adjust buffer conditions (e.g., ionic strength, pH) or introduce competing agents (e.g., surfactants). For instance, using borate buffer at pH 8.5–9.0 enhances diol-specific binding while suppressing non-specific adsorption .

Q. What analytical techniques are effective for characterizing boronic acid derivatives like this compound?

  • Methodology :

  • NMR Spectroscopy : 11^{11}B NMR confirms boronic acid formation (δ ~30 ppm for free acid, δ ~10 ppm for esters).
  • Mass Spectrometry : MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix prevents trimerization artifacts by forming stable boronic esters in situ .
  • HPLC : Reverse-phase HPLC with UV detection monitors purity, especially after derivatization with diols .

Advanced Research Questions

Q. How do binding kinetics and thermodynamics of this boronic acid with diols influence chemosensor design?

  • Methodology : Use stopped-flow fluorescence or SPR (surface plasmon resonance) to measure konk_{\text{on}} and koffk_{\text{off}}. For example, kon values for fructose (~103^3 M1^{-1}s1^{-1}) are higher than glucose, correlating with thermodynamic affinity . Adjusting substituents on the pyran ring can modulate binding rates for real-time sensing applications.

Q. What strategies enhance the thermal stability of this compound for high-temperature applications?

  • Methodology : Thermogravimetric analysis (TGA) identifies decomposition pathways. Introducing electron-withdrawing groups (e.g., fluorine) or aromatic conjugation (e.g., pyrene analogs) improves stability. For instance, pyrene-1-boronic acid remains stable up to 600°C .

Q. How can computational modeling guide the design of this boronic acid as a protease inhibitor?

  • Methodology : Molecular docking (e.g., AutoDock) predicts binding to enzyme active sites (e.g., proteasome or thrombin). Free energy perturbation (FEM) simulations optimize interactions with catalytic residues. Rational design often replaces labile ester groups in inhibitors with boronic acids to enhance binding reversibility .

Q. What challenges arise in MALDI-MS analysis of this compound, and how are they resolved?

  • Methodology : Boronic acids undergo dehydration/trimerization during ionization, complicating mass detection. Derivatization with pinacol or DHB in the MALDI matrix forms stable esters, suppressing artifacts . For sequencing, collision-induced dissociation (CID) fragments the esterified adducts, enabling peptide backbone analysis .

Q. How does the oxotetrahydro-2H-pyran moiety influence the reactivity of this boronic acid in Suzuki-Miyaura couplings?

  • Methodology : The cyclic ether group modulates steric and electronic effects. Compare coupling efficiency with phenylboronic acid controls. Use X-ray crystallography or DFT calculations to analyze transition states. For sterically hindered substrates, employ bulky ligands (e.g., SPhos) to accelerate transmetallation .

Contradictions and Considerations

  • Binding Selectivity : While boronic acids generally bind diols, notes that glycoproteins with terminal saccharides (e.g., mannose vs. glucose) exhibit varying affinities. Researchers must validate selectivity using orthogonal methods (e.g., SPR + MS) .
  • Synthetic Yield : Catalytic systems optimized for arylboronic acids (e.g., Pd(OAc)2_2/SPhos) may underperform with heterocyclic substrates like oxotetrahydro-2H-pyran. Screen alternative catalysts (e.g., Ni-based) for improved efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.